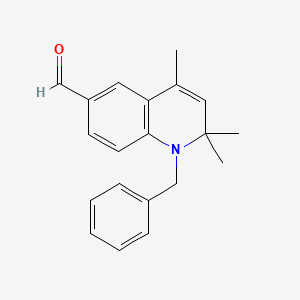

1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde (1-BTMHDQ-6-C) is a chemical compound widely used in the synthesis of pharmaceuticals and other active compounds. It is a highly versatile compound that has many applications in the scientific community.

Scientific Research Applications

Growth Stimulation in Woody Plants

A study explored the efficacy of synthesized organic compounds, including derivatives of 1,2-dihydroquinoline, as growth stimulators for ornamental woody plants, such as Rhododendron species. These compounds were found to significantly increase the height of seedlings, with dihydroquinolines being particularly effective. The research suggests the potential of these compounds as environmentally friendly growth stimulators for perennial woody plants, emphasizing their non-species-specific effects across different Rhododendron varieties (Vostrikova et al., 2020).

Synthetic Routes to Heterocyclic Compounds

The synthesis of novel benzo[3,4‐h][1,6]naphthyridine derivatives through Friedländer condensation, involving compounds similar to 1,2-dihydroquinoline, highlights the utility of these chemical structures in creating complex heterocyclic systems. This work underscores the versatility of dihydroquinoline derivatives in organic synthesis, contributing to the diversity of heterocyclic chemistry and potential applications in developing new materials or biologically active molecules (Rote et al., 2011).

Photolysis and Proton Transfer Studies

Research on the photolysis of 1,2,6-trimethyl-1,2-dihydroquinoline (a compound structurally related to 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde) in various solvents revealed insights into the steric effects of substituents on proton transfer processes. This study provides a deeper understanding of the photochemical behavior of dihydroquinoline derivatives, potentially informing the design of photoresponsive materials or chemical sensors (Nekipelova et al., 2006).

Synthesis and Characterization of Derivatives

Investigations into the synthesis and characterization of 1H-1,2-dithiol-1-thiones and thioamides containing the hydroquinoline group, derived from 1,2-dihydroquinoline carbaldehydes, reveal the chemical flexibility of these compounds. These studies expand the chemical repertoire of dihydroquinoline derivatives, offering new avenues for the development of compounds with potential applications in materials science and pharmaceutical chemistry (Manahelohe et al., 2015).

properties

IUPAC Name |

1-benzyl-2,2,4-trimethylquinoline-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-12-20(2,3)21(13-16-7-5-4-6-8-16)19-10-9-17(14-22)11-18(15)19/h4-12,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIKXGIAKMCMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)

![2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2804496.png)